2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-2-methyl-
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Overview
Description
2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-2-methyl- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a pentane chain, with additional substituents including a sulfinyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-pentanol with a sulfinylating agent such as tert-butyl sulfinyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-2-methyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2-methyl-2-pentanone or 2-methylpentanal.
Reduction: Formation of 2-Pentanol, 5-[(1,1-dimethylethyl)sulfanyl]-2-methyl-.
Substitution: Formation of 2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-2-methyl chloride or bromide.
Scientific Research Applications
2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-2-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfinyl group can undergo redox reactions that may influence cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Pentanol: A simpler alcohol with a similar pentane backbone but lacking the sulfinyl and methyl substituents.
2-Methyl-2-pentanol: Similar structure but without the sulfinyl group.
tert-Butyl sulfinyl compounds: Compounds with the sulfinyl group attached to different carbon backbones.
Uniqueness
2-Pentanol, 5-[(1,1-dimethylethyl)sulfinyl]-2-methyl- is unique due to the combination of its hydroxyl, sulfinyl, and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
62296-34-8 |
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Molecular Formula |
C10H22O2S |
Molecular Weight |
206.35 g/mol |
IUPAC Name |
5-tert-butylsulfinyl-2-methylpentan-2-ol |
InChI |
InChI=1S/C10H22O2S/c1-9(2,3)13(12)8-6-7-10(4,5)11/h11H,6-8H2,1-5H3 |
InChI Key |
TVFZKODQGGFRKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)CCCC(C)(C)O |
Origin of Product |
United States |
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